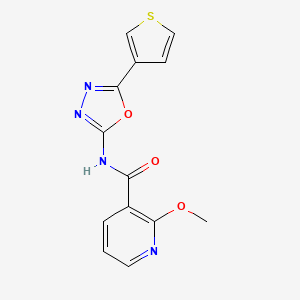

2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide

Description

The compound 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide features a nicotinamide backbone (a pyridine derivative with a methoxy group at the 2-position) linked via an amide bond to a 1,3,4-oxadiazole ring substituted at the 5-position with a thiophen-3-yl group. This structure combines aromatic heterocycles (pyridine, thiophene, and oxadiazole) with hydrogen-bonding functionalities (amide and methoxy groups), making it a candidate for diverse applications, including pharmaceuticals or materials science. The oxadiazole ring is known for its electron-deficient nature, while the thiophene moiety contributes sulfur-based electronic interactions.

Properties

IUPAC Name |

2-methoxy-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c1-19-12-9(3-2-5-14-12)10(18)15-13-17-16-11(20-13)8-4-6-21-7-8/h2-7H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKUWEVNNDODID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide typically involves the following steps:

-

Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.

-

Coupling with nicotinamide: : The 1,3,4-oxadiazole derivative is then coupled with 2-methoxy nicotinic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: SnCl₂, catalytic hydrogenation

Substitution: NaH, alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the nicotinamide moiety suggests possible interactions with enzymes involved in NAD+ metabolism, which could be relevant for developing treatments for metabolic disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene and oxadiazole rings, which are known for their conductive and luminescent properties.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by modulating enzyme activity or interacting with specific receptors. The nicotinamide moiety could target enzymes involved in NAD+ metabolism, while the oxadiazole ring might interact with other biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The target compound differs from analogs in two critical regions:

Oxadiazole Substituent : The 5-position of the oxadiazole ring is substituted with thiophen-3-yl , a sulfur-containing heterocycle. In contrast, analogs in and feature methoxyphenyl groups (4-methoxy in ; 3,4-dimethoxy in ) .

- Electronic Effects : Thiophene’s electron-rich sulfur atom may enhance π-π stacking and polar interactions compared to methoxy-substituted phenyl groups, which donate electron density via oxygen .

- Hydrophobicity : Thiophene’s lower polarity compared to methoxyphenyl groups could reduce aqueous solubility, though this may be counterbalanced by the nicotinamide group.

Amide Group: The target compound employs a nicotinamide (pyridine-3-carboxamide) group, whereas analogs in and use acetamide linked to a 5-methylisoxazole . Acetamide derivatives may rely on isoxazole’s heterocyclic oxygen and nitrogen for similar interactions .

Physicochemical and Pharmacological Properties

While direct data for the target compound are absent, insights can be inferred from analogs:

- Solubility : The 4-methoxyphenyl analog () exhibits low solubility (2.9 µg/mL), likely due to its hydrophobic phenyl and isoxazole groups . The target compound’s thiophene may further reduce solubility, but the nicotinamide’s pyridine could mitigate this through polar interactions.

- Acid-Base Behavior : The pKa of 11.05 for the 3,4-dimethoxyphenyl analog () suggests deprotonation at basic pH, possibly at the acetamide’s NH or oxadiazole nitrogen . The target’s nicotinamide group may exhibit distinct protonation behavior.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns (e.g., graph set analysis) influence crystal packing and stability . The methoxyphenyl analogs (–4) likely form intermolecular hydrogen bonds via methoxy oxygen and acetamide NH groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.